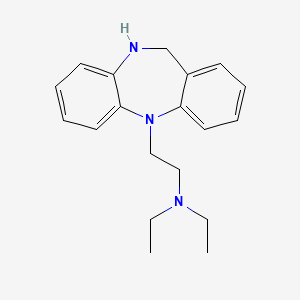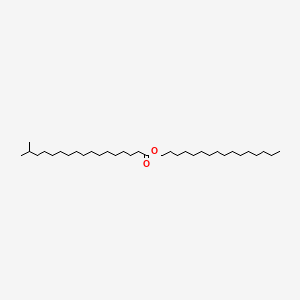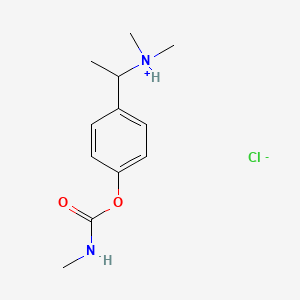
Bis(cyclohexyldiethylammonium) glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclohexyldiethylammonium) glutarate is a chemical compound with the molecular formula C25H50N2O4 and a molecular weight of 442.7 g/mol It is composed of two cyclohexyldiethylammonium cations and one glutarate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexyldiethylammonium) glutarate typically involves the reaction of cyclohexyldiethylamine with glutaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{) + C}_5\text{H}_8\text{O}_4 \rightarrow \text{(C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{)}_2\text{C}_5\text{H}_8\text{O}_4 ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(cyclohexyldiethylammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Bis(cyclohexyldiethylammonium) glutarate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis(cyclohexyldiethylammonium) glutarate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(cyclohexyldiethylammonium) glutarate include:
Bis(sulfosuccinimidyl) glutarate: Used as a crosslinking reagent in protein studies.
Bis(2-ethylhexyl) glutarate: Used as a plasticizer in polymer production.
Cyclohexyldiethylammonium acetate: Used in organic synthesis and as a catalyst.
Uniqueness
This compound is unique due to its specific combination of cyclohexyldiethylammonium cations and glutarate anion, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to biomedical research .
Propiedades
Número CAS |
68239-14-5 |
|---|---|
Fórmula molecular |
C25H50N2O4 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
N,N-diethylcyclohexanamine;pentanedioic acid |
InChI |
InChI=1S/2C10H21N.C5H8O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;6-4(7)2-1-3-5(8)9/h2*10H,3-9H2,1-2H3;1-3H2,(H,6,7)(H,8,9) |
Clave InChI |
YDTAOVWOJNQMBD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

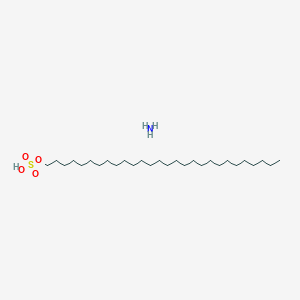
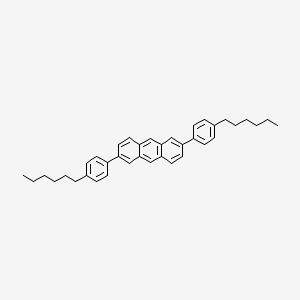
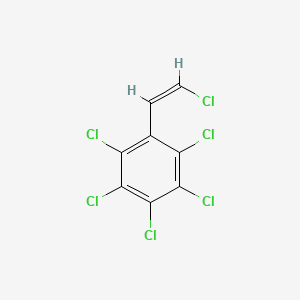

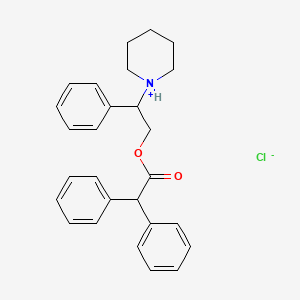
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
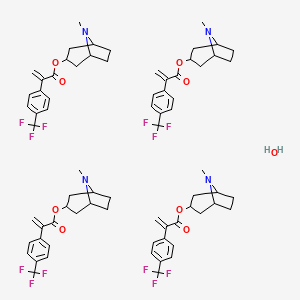
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
